![molecular formula C19H20ClN5O2 B2502508 3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-95-1](/img/structure/B2502508.png)

3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

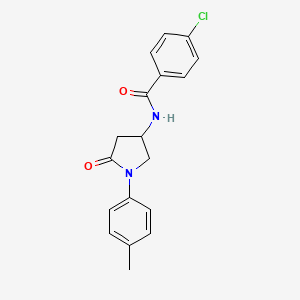

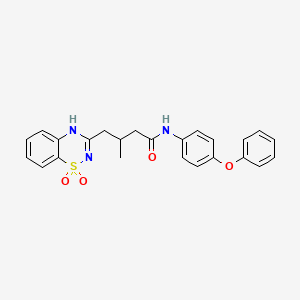

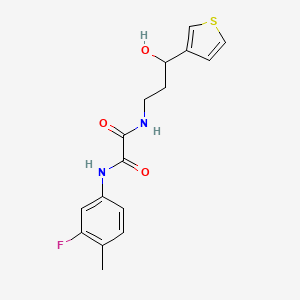

The compound , 3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is a derivative of imidazopurine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of compounds and related structures have been studied for various biological activities, including anti-arrhythmic properties and as inhibitors of vascular smooth muscle cell proliferation.

Synthesis Analysis

The synthesis of related imidazopurine derivatives often involves multi-step reactions that may include the formation of intermediate thio- or selenyl-substituted compounds. For instance, the synthesis of 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives is achieved through the oxidation of dihydroxy indenoimidazolones using oxidants like periodic acid or lead(IV) acetate . Similarly, the synthesis of 6-purineselenyl derivatives involves the use of 1,3,4-thiadiazols and hydrazinyl derivatives to obtain the final benzyl-substituted purine diones . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Structural elucidation of imidazopurine derivatives is typically performed using spectroscopic methods such as NMR and MS spectrometry, as well as X-ray crystallography . These techniques help in confirming the presence of substituents on the imidazopurine core and in determining the overall molecular geometry. The molecular structure of the compound would likely show the characteristic peaks and fragments corresponding to the benzyl and chloroethyl groups attached to the imidazopurine scaffold.

Chemical Reactions Analysis

Imidazopurine derivatives can participate in various chemical reactions, depending on the functional groups present. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the compound's interaction with biological targets or its stability under physiological conditions. The specific chemical reactions of the compound would depend on the reactivity of the chloroethyl and benzyl groups, as well as the purine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopurine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. For example, the introduction of halogen atoms can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The presence of a benzyl group could also impact the compound's crystallinity and solid-state properties. Detailed analysis of these properties would require experimental data specific to the compound .

Aplicaciones Científicas De Investigación

Selective A3 Adenosine Receptor Antagonists

One area of research has identified derivatives of imidazo[2,1-f]purinones, including structures related to the specified compound, as potent and selective A3 adenosine receptor antagonists. These studies involved structure-activity relationship (SAR) studies to enhance the potency and selectivity of these compounds for therapeutic applications, including potential treatments for various diseases. The A3 adenosine receptor antagonists have been shown to have potential implications in cancer, inflammatory diseases, and cardiovascular diseases due to their role in cellular signaling pathways (Baraldi et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzyl-6-(2-chloroethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-12-13(2)25-15-16(21-18(25)23(12)10-9-20)22(3)19(27)24(17(15)26)11-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRGAXCTEZDEJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)

![(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2502428.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide](/img/structure/B2502429.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2502436.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)

![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)